2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives.
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
It’s known that thiophene derivatives can affect a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. . This reaction is followed by further modifications to introduce the 4-chlorophenylthio and propanamido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents on the thiophene ring. Examples include:
- 2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide
- Benzo[b]thiophene-2-carboxamide derivatives
Uniqueness
What sets 2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 4-chlorophenylthio and propanamido groups enhances its potential as a versatile compound for various applications .
Biological Activity
2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with potential pharmacological applications. Its structure includes a tetrahydrobenzo[b]thiophene core, which is significant in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈ClN₃O₂S₂
- Molecular Weight : 446.4 g/mol
- CAS Number : 763097-83-2
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including receptors and enzymes. The following sections detail specific areas of interest.
1. Receptor Interactions
Research indicates that compounds similar to this compound may interact with several types of receptors:
- Adenosine A1 Receptor : Studies have shown that related compounds enhance the activity of adenosine A1 receptors. For instance, a similar compound demonstrated allosteric enhancement properties that could be leveraged for therapeutic applications in neurological disorders .
- Dopamine Receptors : The compound's structural analogs have been evaluated for their binding affinity to dopamine receptors, particularly D(3) receptors, suggesting potential applications in treating psychiatric disorders .
2. Anticancer Activity
The thieno[2,3-d]pyrimidine moiety present in similar compounds has been associated with significant anticancer properties. Research indicates that these compounds can inhibit protein kinases involved in cancer cell proliferation and survival pathways:
Compound | Activity | Target |
---|---|---|
N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanamide | Anticancer | Protein Kinases |
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen | Allosteric enhancer | Adenosine A1 receptor |
This suggests that this compound may also exhibit similar anticancer properties.
3. Enzymatic Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in cellular signaling pathways:
- Protein Phosphatases : Preliminary studies indicate that compounds with similar structures can modulate protein phosphatase activity. For example, certain derivatives have been reported to enhance phosphatase activity selectively in cancer cell lines.
Case Studies and Experimental Findings
Several studies have highlighted the biological effects of this compound and its analogs:
- In Vitro Studies : In vitro experiments have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis.
- Animal Models : Animal studies using related compounds have shown reduced tumor growth rates and improved survival outcomes when administered in combination with standard chemotherapeutics.
- Binding Affinity Studies : Saturation binding experiments have confirmed the presence of specific binding sites for the compound on target receptors, indicating its potential as a lead compound for drug development .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S2/c19-11-5-7-12(8-6-11)24-10-9-15(22)21-18-16(17(20)23)13-3-1-2-4-14(13)25-18/h5-8H,1-4,9-10H2,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIVXFPBEQAXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.